4-({2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE
Description
4-({2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings, a bromine atom, a cyclopropyl group, and a trifluoromethyl group
Properties
IUPAC Name |
4-[[2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrF3N8O2/c1-29-8-10(6-25-29)5-24-18(33)16-12(7-26-30(16)2)27-13(32)9-31-15(11-3-4-11)14(20)17(28-31)19(21,22)23/h6-8,11H,3-5,9H2,1-2H3,(H,24,33)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZVMQKTUWGOAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)C2=C(C=NN2C)NC(=O)CN3C(=C(C(=N3)C(F)(F)F)Br)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrF3N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-({2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the cyclopropyl and trifluoromethyl groups: These groups can be introduced through various alkylation and trifluoromethylation reactions.
Acetylation and amidation: The final steps involve acetylation of the pyrazole ring followed by amidation to introduce the remaining functional groups.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalytic processes and continuous flow techniques.
Chemical Reactions Analysis
4-({2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures and pressures.
Scientific Research Applications
4-({2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases and cancer.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-({2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of signaling pathways involved in inflammation and cell proliferation . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 4-({2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE include other pyrazole derivatives with bromine, cyclopropyl, and trifluoromethyl groups. These compounds may share similar chemical properties and reactivity but differ in their specific biological activities and applications . The uniqueness of the compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
